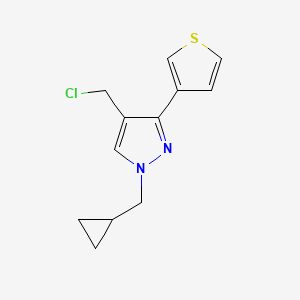

4-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole

Description

4-(Chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole is a pyrazole-based heterocyclic compound featuring three distinct substituents:

- Chloromethyl group at position 4: A reactive moiety capable of nucleophilic substitution or further functionalization.

- Cyclopropylmethyl group at position 1: A sterically constrained alkyl group that may influence conformational stability and metabolic resistance .

Pyrazole derivatives are synthesized via cycloaddition, condensation, or cyclization reactions, as seen in analogous compounds . The chloromethyl group suggests utility as a synthetic intermediate, while the thiophene and cyclopropylmethyl groups may enhance lipophilicity and target binding in medicinal chemistry contexts .

Properties

IUPAC Name |

4-(chloromethyl)-1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2S/c13-5-11-7-15(6-9-1-2-9)14-12(11)10-3-4-16-8-10/h3-4,7-9H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJXMNUGJNUDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C(=N2)C3=CSC=C3)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Biological Activities

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, antipyretic, and anticancer effects. The following sections detail the specific activities related to 4-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole.

1. Anti-inflammatory Activity

Pyrazole compounds have been extensively studied for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In a comparative study of various pyrazoles, it was found that certain derivatives exhibit significant inhibition of COX-1 and COX-2, leading to reduced inflammation .

2. Analgesic Effects

The analgesic effects of pyrazole derivatives are primarily attributed to their interaction with central and peripheral pain pathways. Studies have shown that compounds similar to 4-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole can effectively reduce pain responses in animal models, suggesting potential use in pain management therapies .

3. Anticancer Potential

Emerging research indicates that pyrazole derivatives may possess anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis. For instance, some studies have reported that pyrazole compounds can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives:

- Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory effects of various pyrazole derivatives in a rat model. The results indicated that compounds with a thiophene moiety showed enhanced COX inhibition compared to their non-thiophene counterparts.

- Analgesic Activity Assessment : Another study used the hot plate test to assess analgesic activity in mice treated with different pyrazole derivatives. The results demonstrated significant pain relief compared to control groups, indicating potential as a new class of analgesics.

The mechanisms underlying the biological activities of 4-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole include:

- COX Inhibition : By inhibiting COX enzymes, this compound can reduce the synthesis of prostaglandins, which are mediators of inflammation and pain.

- Cell Cycle Modulation : Some studies suggest that pyrazoles can induce cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit promising anticancer properties. The presence of the thiophene ring in this compound may enhance its biological activity by improving lipophilicity and cellular uptake, making it a candidate for further development as an anticancer agent .

- Antimicrobial Properties : Compounds containing pyrazole and thiophene moieties have been studied for their antimicrobial effects. The chloromethyl group can serve as a reactive site for further modifications, potentially leading to more potent antimicrobial agents .

- Neurological Applications : Recent studies have explored the role of pyrazole derivatives in treating neurological disorders. The cyclopropylmethyl group may play a crucial role in modulating receptor activity, offering potential pathways for drug development targeting conditions like anxiety and depression .

Agrochemical Applications

- Herbicidal Activity : The compound's structure suggests potential use as an herbicide. Research into similar compounds has shown that modifications to the pyrazole structure can lead to effective herbicidal agents, particularly against broadleaf weeds .

- Insecticidal Properties : Studies have indicated that compounds with similar frameworks exhibit insecticidal activity. The chloromethyl group could enhance the compound's reactivity towards insect enzymes, providing a basis for developing new insecticides .

Material Science Applications

- Polymer Chemistry : The unique chemical structure allows for the incorporation of 4-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole into polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical properties .

- Dyes and Pigments : Thiophene-containing compounds are known for their vibrant colors and stability, making them suitable candidates for use in dyes and pigments within various industrial applications .

Case Study 1: Anticancer Activity Evaluation

A study evaluated various pyrazole derivatives, including those similar to 4-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole, for their efficacy against multiple cancer cell lines. Results indicated a significant increase in cytotoxicity correlated with structural modifications that enhance lipophilicity and receptor binding affinity.

Case Study 2: Herbicidal Efficacy

Research conducted on structurally related pyrazole compounds demonstrated effective weed control in agricultural settings. Field trials showed that formulations containing these compounds significantly reduced weed biomass compared to traditional herbicides.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its substituent combination. Below is a comparative analysis with structurally related pyrazole derivatives:

Key Observations

Substituent Effects on Reactivity The chloromethyl group in the target compound contrasts with propenone () or oxime () groups, which are less reactive but more stable. Chloromethyl derivatives are preferred for post-synthetic modifications, such as nucleophilic displacement . Cyclopropylmethyl substituents (target compound) vs. phenyl () or methyl () groups: Cyclopropane’s ring strain may increase metabolic stability compared to linear alkyl chains, as seen in drug design .

Electronic and Steric Contributions Thiophen-3-yl (target compound) vs. Trifluoromethyl groups () enhance electron-withdrawing effects and lipophilicity, whereas the chloromethyl group offers a balance of reactivity and moderate hydrophobicity .

Synthetic Yields and Challenges

- Yields for chloromethyl-containing compounds (e.g., 50–60% in ) are comparable to other pyrazole derivatives, though steric hindrance from cyclopropylmethyl or thiophene groups may require optimized conditions .

Biological and Pharmacological Potential Thiophene-pyrazole hybrids (target compound, ) are associated with anticancer and antimicrobial activities, similar to 2-cyanoacrylamide derivatives . Sulfanyl and oxime esters () exhibit pesticidal properties, suggesting the target compound’s chloromethyl group could be leveraged for similar applications .

Preparation Methods

Formation of 1-(Cyclopropylmethyl)-1H-pyrazole Intermediate

A common precursor is 1-cyclopropyl-4-substituted pyrazole derivatives. Preparation involves:

- Lithiation of 4-bromo-1-cyclopropylpyrazole with n-butyllithium at low temperature (-78 °C), followed by reaction with boronate esters to form boronic acid pinacol esters. This step achieves a boronic ester intermediate suitable for Suzuki cross-coupling reactions.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | 4-bromo-1-cyclopropylpyrazole, n-BuLi, THF, -78 °C | 81% | Formation of boronic acid pinacol ester |

| 2 | Quenching with water, pH adjustment | - | Intermediate used without further purification |

Introduction of the Thiophen-3-yl Group via Suzuki Coupling

The 3-position substitution with thiophen-3-yl is typically achieved by palladium-catalyzed Suzuki-Miyaura cross-coupling between the boronic ester intermediate and 3-bromothiophene or similar halogenated thiophene derivatives.

- Catalysts such as tetrakis(triphenylphosphine)palladium(0), Pd(dppf)Cl2, or Pd(dppf)Cl2·CH2Cl2 are used.

- Bases include sodium carbonate, potassium phosphate, or cesium carbonate.

- Solvents are commonly 1,4-dioxane, DMF, or mixtures with water.

- Reaction temperatures range from 80 °C to 150 °C, often under inert atmosphere (nitrogen or argon).

- Microwave irradiation can be employed to reduce reaction times to minutes.

| Catalyst & Base | Solvent(s) | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pd(PPh3)4, Na2CO3 | 1,4-dioxane | 110 | 10 min (microwave) | - | Rapid microwave-assisted reaction |

| Pd(dppf)Cl2·CH2Cl2, NaOAc | DMF | 150 | 60 min (microwave) | - | High temperature, sealed vial |

| Pd(dppf)Cl2, K3PO4 | 1,4-dioxane/water | 90 | Overnight | 65 | Conventional heating |

| Pd2(dba)3, XPhos, Cs2CO3 | 1,4-dioxane/water | 100 | 1.5 h (microwave) | 69 | Ligand-enhanced catalyst system |

Chloromethylation at the 4-Position

The introduction of the chloromethyl group at the 4-position of the pyrazole ring can be achieved by:

- Direct chloromethylation using reagents such as chloromethyl methyl ether or related chloromethylating agents.

- Alternatively, halogenation of a hydroxymethyl precursor can be performed.

Specific experimental details for this step are less explicitly reported in the available literature, but it is consistent with standard chloromethylation protocols in heterocyclic chemistry.

Representative Experimental Procedure Example

A typical synthetic sequence might be:

Synthesis of 1-cyclopropyl-4-boronic acid pinacol ester of pyrazole:

- 4-Bromo-1-cyclopropylpyrazole (6.57 g, 35.1 mmol) dissolved in anhydrous THF (30 mL), cooled to -78 °C under nitrogen.

- n-Butyllithium (15.5 mL, 2.5 M in hexanes) added dropwise.

- Stirred for 1 hour at -78 °C.

- Isopropyl boronate (9.17 g, 94.1 mmol) added, stirred 3 hours below -70 °C.

- Quenched with water, pH adjusted to 8-9.

- Organic phase concentrated and used directly (81% yield).

-

- Treatment of the 4-hydroxymethyl pyrazole intermediate with chloromethylating agent under acidic conditions.

- Purification by recrystallization or chromatography.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Catalyst/Base | Solvent(s) | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Boronic ester formation | 4-bromo-1-cyclopropylpyrazole, n-BuLi, boronate ester | n-BuLi | THF | -78 | 1-3 h | 81 | Low temperature lithiation |

| Suzuki coupling (thiophene) | Boronic ester + 3-bromothiophene | Pd(dppf)Cl2, K3PO4 | 1,4-dioxane/water | 90 | Overnight | 65 | Inert atmosphere |

| Chloromethylation | Chloromethylating agent | Acid catalyst (e.g., HCl) | Organic solvent | RT to reflux | Hours | Variable | Standard chloromethylation |

Research Findings and Considerations

- Microwave-assisted Suzuki couplings significantly reduce reaction times from hours to minutes with comparable yields.

- Choice of palladium catalyst and ligand system affects reaction efficiency and selectivity.

- Use of boronic acid pinacol esters as coupling partners provides stable intermediates with good reactivity.

- Chloromethylation requires careful control to avoid over-chlorination or side reactions.

- Purification typically involves silica gel chromatography or preparative HPLC to obtain analytically pure compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.